molecular formula C12H14N2OS B2810485 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline CAS No. 937607-47-1

4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline

Cat. No.: B2810485
CAS No.: 937607-47-1
M. Wt: 234.32
InChI Key: GEDFJMOXJAGKQH-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Scientific Research Applications

4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline has several scientific research applications:

Future Directions

Thiazole derivatives, including “4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline”, could be further explored for their potential biological activities. Their synthesis methods could be optimized, and their mechanisms of action could be further investigated. These compounds could assist in the development of lead compounds as a treatment against microbial infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an aniline moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-12(16-8-14-9)6-7-15-11-4-2-10(13)3-5-11/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDFJMOXJAGKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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